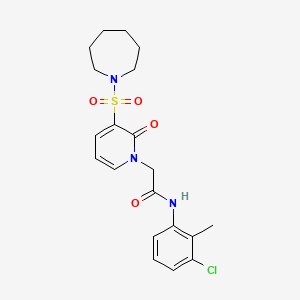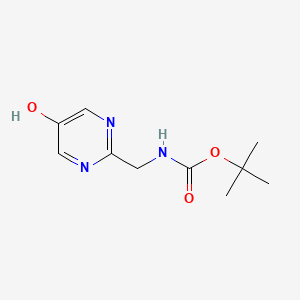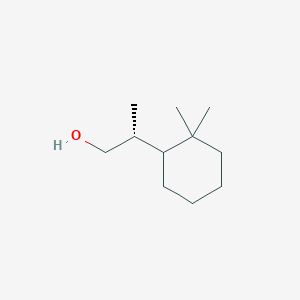
2-(2,2-Difluoroethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
The molecular structure of pyrimidines is significant in understanding their properties and functions. Computational tools play an important role in investigating the molecular and electronic behavior of pyrimidines .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the reaction of purine nucleosides with H2O2 + CuCl2 does not result in fluorescence enhancement, while the reaction of pyrimidine nucleosides (dC and dU) with H2O2 + CuCl2 generates multiple fluorescence peaks .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Mitochondrial Transport in Yeast : Pyrimidine nucleotides are crucial in mitochondria for DNA and RNA synthesis. Rim2p, identified as a yeast mitochondrial pyrimidine nucleotide transporter, is critical for transporting these nucleotides into mitochondria (Marobbio, Di Noia, & Palmieri, 2006).
Antitumor Activity : Pyrimidine derivatives like 2',2'-difluorodeoxycytidine (Gemcitabine) have shown significant antitumor activity in various tumor models, highlighting their potential in cancer treatment (Hertel et al., 1990).
DNA Repair Mechanisms : Studies on DNA photolyase, which utilizes visible light to repair DNA damaged by UV radiation, emphasize the importance of pyrimidine derivatives in DNA repair mechanisms (Sancar, 1994).
Antiviral Research : Pyrimidine nucleoside derivatives have been designed to inhibit hepatitis C virus replication, demonstrating their significance in antiviral research (Clark et al., 2005).
Antioxidant Properties : Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes with pyrimidine derivatives exhibit promising antioxidant activity, indicating their potential in oxidative stress-related conditions (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Photocatalytic Degradation Studies : The photocatalytic degradation of a pyrimidine derivative using TiO2 and the effects of pH and surface modification on this process provide insights into environmental applications (Lee et al., 2003).
Biological and Medicinal Significance : General research on pyrimidine derivatives highlights their role in a range of biological activities, including as building blocks in nucleic acids and vitamins, and in various pharmacological effects such as antihypertensive, anticancer, and antimicrobial activities (Rani et al., 2016).
Mechanism of Action
Safety and Hazards
The safety information for 2-(2,2-Difluoroethoxy)pyrimidine indicates that it has a GHS07 pictogram with a warning signal word. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Future Directions
The future directions for pyrimidines are promising. They are considered as potential scaffolds for the development of molecules of biological and pharmaceutical interest . They are also of interest as a biomarker to identify septic patients at high risk for death, as LBP levels are elevated during early stages of severe sepsis .
properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-9-2-1-3-10-6/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSBYGYZFWBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)




![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)

![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![3-{[3-(Carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2583247.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)
![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

